3,4,5-Trimethylhexanoic acid

Vue d'ensemble

Description

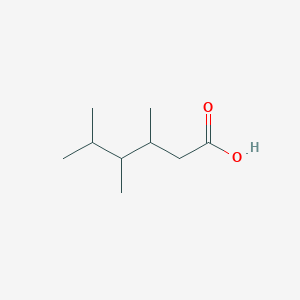

3,4,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, characterized by the presence of three methyl groups attached to a hexanoic acid backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid derivatives with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the hexanoic acid backbone .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or aldehydes. This process involves the use of oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Acid chlorides, bromides.

Applications De Recherche Scientifique

Chemical Synthesis

Organic Intermediate

3,4,5-Trimethylhexanoic acid serves as a vital raw material in organic synthesis. It is utilized in the production of various chemical derivatives, including esters and amides, which are essential for creating more complex molecules. This compound's branched structure contributes to its unique reactivity and versatility in chemical reactions .

Table 1: Key Chemical Derivatives of this compound

| Derivative | Application |

|---|---|

| Esters | Used in fragrances and as solvents |

| Amides | Employed in cosmetics and personal care products |

| Acid Chlorides | Intermediate for synthesizing other chemicals |

Pharmaceutical Applications

This compound has shown potential in drug discovery and development. Its derivatives have been studied for various therapeutic effects, including:

- Antitumor Activity : Certain esters derived from this acid have demonstrated significant antitumor properties. For example, a dihydroartemisinin esterified with this compound exhibited an IC50 value of 17.22 μM against prostate cancer cells (PC-3) and a selective index indicating low toxicity to normal cells .

- Anti-inflammatory Effects : Research indicates that some derivatives may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

Agrochemical Applications

This compound is also utilized in the agrochemical sector as an intermediate for producing herbicides and pesticides. Its ability to modify the properties of active ingredients enhances their effectiveness and stability in agricultural formulations .

Cosmetic and Personal Care Products

This compound is frequently incorporated into cosmetic formulations due to its properties as a skin conditioning agent and emulsifier. It serves as a plasticizer in various personal care products such as lotions and creams .

Table 2: Applications in Cosmetics

| Product Type | Function |

|---|---|

| Lotions | Skin conditioning agent |

| Creams | Emulsifier |

| Fragrances | Component of fragrance compositions |

Industrial Applications

In industrial settings, this compound functions as a lubricant additive and stabilizer for plastics. Its incorporation into lubricating oils improves performance characteristics such as viscosity and thermal stability .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of several derivatives of this compound against different cancer cell lines. The results indicated that specific ester derivatives exhibited potent cytotoxic effects while maintaining low toxicity to normal cells.

Case Study 2: Cosmetic Formulation

Research on cosmetic formulations containing this compound demonstrated improved skin hydration and texture when used as an emulsifying agent compared to traditional emulsifiers.

Mécanisme D'action

The mechanism of action of 3,4,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Ethylhexanoic acid

- 3,3,5-Trimethylhexanoic acid

- 2,2-Dimethylbutanoic acid

Comparison: 3,4,5-Trimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. Compared to 2-Ethylhexanoic acid, it has a more branched structure, leading to different reactivity and solubility characteristics. Similarly, the presence of three methyl groups differentiates it from 3,3,5-Trimethylhexanoic acid, affecting its overall stability and reactivity .

Activité Biologique

3,4,5-Trimethylhexanoic acid (TMHA) is a branched-chain fatty acid that has garnered attention in various fields, including organic chemistry, pharmaceuticals, and toxicology. This article delves into its biological activity, examining its effects on health and potential applications in medicine and industry.

- Chemical Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- CAS Number : 59918496

This compound is characterized by its medium-chain length and branched structure, which influences its solubility and reactivity. It is miscible with common organic solvents and is utilized as an intermediate in organic synthesis and the production of pharmaceuticals and agrochemicals .

Toxicological Evaluations

Recent studies have demonstrated that TMHA exhibits low toxicity levels. In a subacute oral study using Wistar rats, TMHA was administered at varying doses (10, 50, 200 mg/kg body weight) over a 28-day period. The findings indicated that:

- Liver and Kidney Effects : Histopathological examinations revealed dose-dependent fatty infiltration in liver cells at higher doses (≥50 mg/kg), particularly in female rats. Increased liver weight and altered hepatic function were noted only in the highest dose group .

- Functional Observations : No significant effects on mortality or general health were observed across treatment groups. However, food consumption was notably reduced in high-dose females during the initial week .

The biological activity of TMHA may be attributed to its influence on metabolic pathways. It has been suggested that branched-chain fatty acids can modulate lipid metabolism and may play a role in reducing oxidative stress within cells. However, specific mechanisms related to TMHA remain under investigation.

Case Studies

- Study on Hepatic Function : A study involving the administration of TMHA to rats highlighted its potential hepatotoxic effects at elevated doses. The results indicated a need for careful consideration of dosage when evaluating its safety for human consumption or industrial use .

- Pharmaceutical Applications : TMHA has been explored as a potential precursor in synthesizing pharmaceuticals due to its unique structural properties. Its role as an intermediate in organic synthesis makes it valuable for producing various bioactive compounds .

Research Findings Summary

| Study | Findings |

|---|---|

| Toxicological Evaluation | Low toxicity; liver changes observed at high doses |

| Hepatic Function Study | Fatty infiltration noted; dose-dependent effects |

| Pharmaceutical Application | Used as an intermediate for bioactive compound synthesis |

Propriétés

IUPAC Name |

3,4,5-trimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPKANIFTIMQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874007-83-7 | |

| Record name | 3,4,5-trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.